

In-Depth Technical Guide: 3-(Pyridin-3-Yl)Benzaldehyde

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Compound of Interest

Compound Name: 3-(Pyridin-3-Yl)Benzaldehyde

Cat. No.: B138089

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Abstract

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl compound featuring a pyridine ring linked to a benzaldehyde moiety. This molecule serves as a valuable intermediate in medicinal chemistry and materials science. Its structural characteristics, particularly the presence of a reactive aldehyde group and a nitrogen-containing aromatic ring, make it a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and novel organic materials.^[1] This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an analysis of its spectral characteristics.

Chemical and Physical Properties

3-(Pyridin-3-Yl)Benzaldehyde is a solid at room temperature with a high boiling point, indicative of its stable aromatic structure.^[1] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of **3-(Pyridin-3-Yl)Benzaldehyde**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO	[1]
Molecular Weight	183.206 g/mol	[1]
Boiling Point	355.8 °C at 760 mmHg	[1]
CAS Number	131231-24-8	[1]
Appearance	Solid	
Storage	2-8°C, dry, sealed	[1]

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of **3-(Pyridin-3-Yl)Benzaldehyde** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and 3-bromopyridine. This method is widely used for the formation of C-C bonds between aromatic rings due to its high functional group tolerance and generally good yields.

Experimental Materials and Reagents

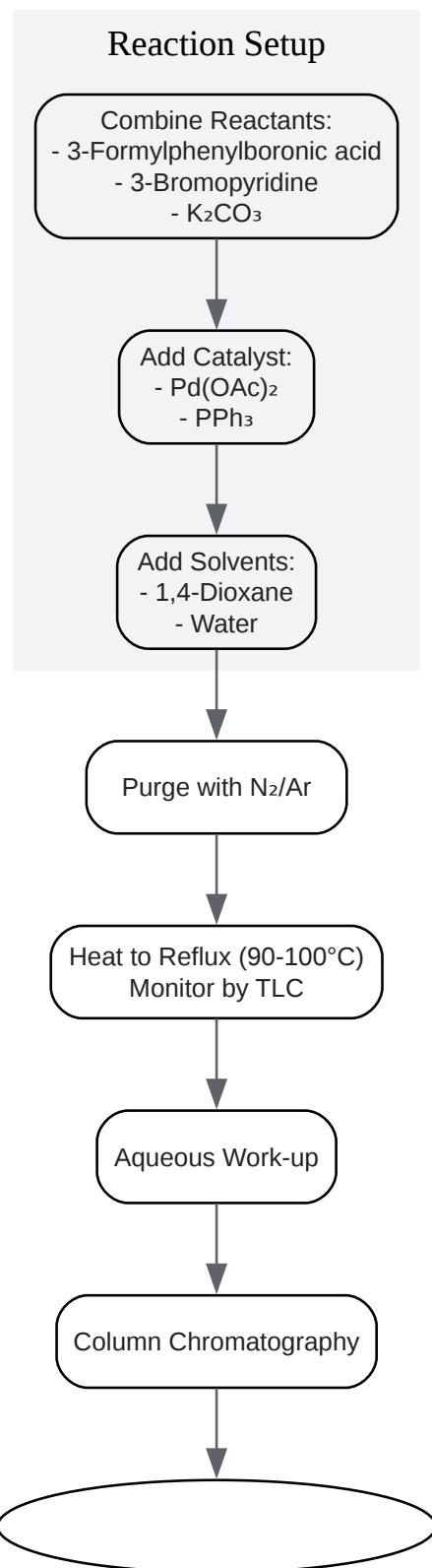
- 3-Formylphenylboronic acid
- 3-Bromopyridine
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Step-by-Step Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-formylphenylboronic acid (1.2 equivalents), 3-bromopyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
- Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
- Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water and then with brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-(Pyridin-3-Yl)Benzaldehyde**.

Synthesis Workflow Diagram



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Figure 1: Suzuki-Miyaura synthesis workflow.

Spectroscopic Characterization

While experimental spectra for **3-(Pyridin-3-Yl)Benzaldehyde** are not readily available in the public domain, its spectral characteristics can be reliably predicted based on the well-established properties of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the benzaldehyde and pyridine rings.

Table 2: Predicted ¹H NMR Chemical Shifts for **3-(Pyridin-3-Yl)Benzaldehyde**

Protons	Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (-CHO)	~9.9 - 10.1	Singlet (s)
Pyridine H2, H6	~8.8 - 9.1	Multiplet (m)
Pyridine H4	~8.0 - 8.2	Multiplet (m)
Pyridine H5	~7.4 - 7.6	Multiplet (m)
Benzaldehyde Ring	~7.6 - 8.0	Multiplet (m)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for **3-(Pyridin-3-Yl)Benzaldehyde**

Carbon	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~190 - 193
Pyridine C2, C6	~148 - 152
Aromatic C (quaternary)	~135 - 140
Aromatic C-H	~120 - 135

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 4: Characteristic IR Absorption Bands for **3-(Pyridin-3-Yl)Benzaldehyde**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (aldehyde)	~1700 - 1720	Strong
C-H Stretch (aldehyde)	~2720 and ~2820	Medium
Aromatic C=C Stretch	~1450 - 1600	Medium to Weak
Aromatic C-H Stretch	>3000	Weak

Biological and Pharmaceutical Relevance

3-(Pyridin-3-Yl)Benzaldehyde is a key intermediate in the synthesis of pharmaceutical compounds, notably kinase inhibitors.^[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role as a Kinase Inhibitor Intermediate

The pyridine and benzaldehyde moieties of this compound provide reactive sites for further chemical modifications to build more complex molecules that can bind to the active sites of specific kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding.

Hypothetical Signaling Pathway Involvement

A kinase inhibitor developed from **3-(Pyridin-3-Yl)Benzaldehyde** could potentially target a signaling pathway that is overactive in a disease state. For instance, it could be designed to inhibit a tyrosine kinase that is part of a growth factor signaling cascade.

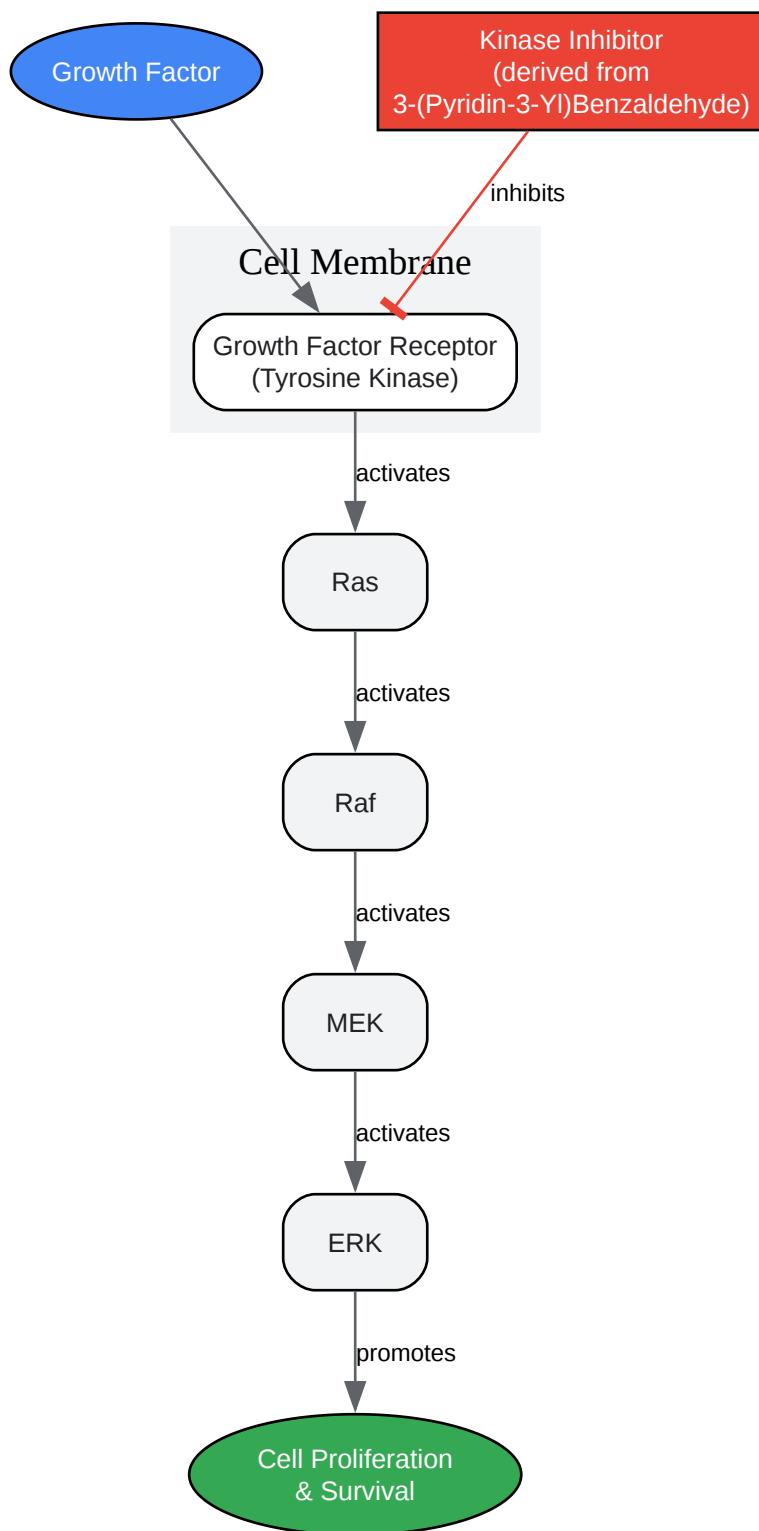
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Figure 2: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

3-(Pyridin-3-Yl)Benzaldehyde is a foundational building block with significant potential in the development of novel pharmaceuticals and advanced materials. The synthetic route via Suzuki-Miyaura coupling is robust and scalable. The predictable spectroscopic signature of this compound allows for its straightforward characterization. Further research into derivatives of this molecule is likely to yield new compounds with interesting biological activities and material properties.

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References

- 1. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
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